molecular formula C12H18N4O2 B8109277 1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrazole-4-Carboxamide

1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrazole-4-Carboxamide

Cat. No.: B8109277
M. Wt: 250.30 g/mol
InChI Key: WEHQJECVGZGVIH-VWYCJHECSA-N
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Description

1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrazole-4-Carboxamide is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis of this compound generally starts with the preparation of the pyrrolidine and pyrazole precursors. Key steps involve cyclization reactions that form the octahydropyrano ring.

    • Typically, the reaction conditions require specific catalysts and temperatures, often involving Lewis acids for catalyzing the ring formation.

  • Industrial Production Methods

    • Industrially, the production is scaled up by optimizing the reaction conditions for higher yields and purity. Continuous flow processes may be used to streamline the synthesis, reducing the time and improving efficiency.

Chemical Reactions Analysis

  • Types of Reactions

    • This compound primarily undergoes substitution reactions due to the presence of reactive sites on the pyrrolidine and pyrazole rings.

    • It can also participate in oxidation and reduction reactions, depending on the reagents used.

  • Common Reagents and Conditions

    • Substitution reactions often involve nucleophiles or electrophiles, such as halides or alkylating agents.

    • Oxidation can be achieved using agents like KMnO₄ or H₂O₂, while reduction might involve LiAlH₄ or NaBH₄.

  • Major Products

    • Products from substitution reactions may include derivatives with added functional groups, enhancing or altering the compound's properties.

    • Oxidation or reduction reactions can lead to changes in the oxidation state of nitrogen and oxygen atoms within the structure.

Scientific Research Applications

  • Chemistry

    • As an interesting molecular scaffold, it serves as a precursor for synthesizing novel compounds with potential chemical and physical properties.

  • Biology

    • In biological studies, its interactions with enzymes and proteins provide insights into biochemical pathways.

  • Medicine

    • It may possess pharmacological properties, offering potential for drug development, particularly in targeting specific receptors or enzymes.

  • Industry

    • Its unique structure makes it a candidate for the development of materials with specific electronic or optical properties.

Mechanism of Action

  • Mechanism by Which It Exerts Its Effects

    • Depending on its application, the compound's activity can involve binding to specific molecular targets, altering their function.

  • Molecular Targets and Pathways

    • It may target enzymes or receptors in biological systems, modulating pathways crucial for cell signaling or metabolism.

Comparison with Similar Compounds

  • Similar Compounds

    • Comparable compounds include other pyrazole and pyrrolidine derivatives, like 1-Methyl-1H-pyrazole-4-carboxamide and 1-Methyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide.

  • Uniqueness

    • What sets 1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrazole-4-Carboxamide apart is its octahydropyrano ring, which may confer unique steric and electronic properties influencing its reactivity and interaction with biological systems.

Properties

IUPAC Name

N-[(3S,3aS,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-3-yl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-16-7-8(5-14-16)12(17)15-10-6-13-9-3-2-4-18-11(9)10/h5,7,9-11,13H,2-4,6H2,1H3,(H,15,17)/t9-,10+,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHQJECVGZGVIH-VWYCJHECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2CNC3C2OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)N[C@H]2CN[C@H]3[C@@H]2OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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